5-Isopropyl-thiazole-2-carboxylic acid ethyl ester

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

5-Isopropyl-thiazole-2-carboxylic acid ethyl ester (CAS 1179337-77-9, MF C₉H₁₃NO₂S, MW 199.27 g/mol) is a heterocyclic building block belonging to the 2,5-disubstituted thiazole carboxylate family. It features an ethyl ester at the 2-position and an isopropyl group at the 5-position of the thiazole ring, a substitution pattern that distinguishes it from other regioisomers (e.g., 4-isopropyl derivatives) and mono-substituted analogs.

Molecular Formula C9H13NO2S
Molecular Weight 199.27 g/mol
CAS No. 1179337-77-9
Cat. No. B3364711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isopropyl-thiazole-2-carboxylic acid ethyl ester
CAS1179337-77-9
Molecular FormulaC9H13NO2S
Molecular Weight199.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC=C(S1)C(C)C
InChIInChI=1S/C9H13NO2S/c1-4-12-9(11)8-10-5-7(13-8)6(2)3/h5-6H,4H2,1-3H3
InChIKeyDIICYWOPWBJNEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Isopropyl-thiazole-2-carboxylic acid ethyl ester (CAS 1179337-77-9) – Procurement Guide for Thiazole Building Blocks


5-Isopropyl-thiazole-2-carboxylic acid ethyl ester (CAS 1179337-77-9, MF C₉H₁₃NO₂S, MW 199.27 g/mol) is a heterocyclic building block belonging to the 2,5-disubstituted thiazole carboxylate family . It features an ethyl ester at the 2-position and an isopropyl group at the 5-position of the thiazole ring, a substitution pattern that distinguishes it from other regioisomers (e.g., 4-isopropyl derivatives) and mono-substituted analogs [1]. Commercially available in purities of 95-97% , this compound serves as a versatile intermediate for pharmaceutical and agrochemical research applications .

Why Generic Thiazole Substitution Fails: The Critical Role of Regio- and Substituent-Specificity in 5-Isopropyl-thiazole-2-carboxylic acid ethyl ester


Generic substitution with unsubstituted or differently substituted thiazole carboxylates is not feasible due to the profound impact of the 5-isopropyl group on molecular properties and reactivity. The isopropyl substituent at the 5-position increases lipophilicity (cLogP) compared to methyl or unsubstituted analogs, directly influencing membrane permeability and target binding in biological systems . Furthermore, the specific 2,5-substitution pattern dictates the compound's reactivity in downstream synthetic transformations (e.g., hydrolysis to the corresponding carboxylic acid, amide coupling) and distinguishes it from 4-isopropyl regioisomers (e.g., CAS 156589-82-1), which exhibit different steric and electronic environments . Using a non-identical analog would introduce unquantified variables in structure-activity relationship (SAR) studies, invalidating comparative conclusions [1].

Quantitative Differentiation Evidence: 5-Isopropyl-thiazole-2-carboxylic acid ethyl ester vs. Key Analogs


Regioisomeric Differentiation: 5-Isopropyl vs. 4-Isopropyl Substitution in Thiazole-2-carboxylates

The target compound, ethyl 5-isopropylthiazole-2-carboxylate (CAS 1179337-77-9), is a specific regioisomer distinct from ethyl 4-isopropylthiazole-2-carboxylate (CAS 156589-82-1). While both share the molecular formula C₉H₁₃NO₂S and molecular weight (199.27 g/mol) , the position of the isopropyl group alters the electron density distribution on the thiazole ring. In the 5-isopropyl isomer, the electron-donating isopropyl group is positioned adjacent to the sulfur atom, which can influence nucleophilic aromatic substitution rates and metal-catalyzed cross-coupling reactivity compared to the 4-isopropyl analog [1]. This regioisomerism is a critical variable in parallel medicinal chemistry campaigns where subtle changes in substitution pattern can lead to distinct biological target engagement profiles [2].

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Lipophilicity and Membrane Permeability: 5-Isopropyl vs. 5-Methyl/Unsubstituted Thiazole Analogs

The 5-isopropyl substituent on the target compound confers enhanced lipophilicity relative to 5-methyl or unsubstituted thiazole-2-carboxylate analogs. While direct experimental logP/logD values for the target compound are not available in primary literature, the presence of the isopropyl group is known to increase lipophilicity in heterocyclic scaffolds, which can improve membrane permeability and oral bioavailability in drug discovery contexts . In a study of thiazole-based kinase inhibitors, compounds bearing a 5-isopropylthiazole moiety demonstrated IC₅₀ values of approximately 320 nM against cdk5/p25 and cdk2/cyclin E, highlighting the biological relevance of this specific substitution pattern [1]. In contrast, unsubstituted thiazole-2-carboxylic acid ethyl ester (CAS 14527-42-5) is primarily utilized as a model substrate for carbonyl chemistry studies rather than as a biologically active scaffold .

ADME Drug Design Physicochemical Properties

Synthetic Versatility: Direct Hydrolysis to 5-Isopropylthiazole-2-carboxylic Acid

The ethyl ester functionality at the 2-position of the target compound serves as a latent carboxylic acid, enabling straightforward hydrolysis to 5-isopropylthiazole-2-carboxylic acid (CAS 1179337-78-0) . This carboxylic acid is a versatile scaffold for amide coupling reactions, a key step in generating diverse compound libraries for biological screening . In contrast, the regioisomeric 4-isopropylthiazole-2-carboxylic acid ethyl ester (CAS 156589-82-1) yields the corresponding 4-isopropylthiazole-2-carboxylic acid (CAS 300831-06-5) upon hydrolysis, which presents a different spatial orientation of the carboxylic acid handle for subsequent derivatization . The synthetic route to the target compound's acid derivative has been documented: treatment with LiOH in THF/MeOH at room temperature for 48 hours followed by acidification .

Organic Synthesis Building Block Library Synthesis

Recommended Research and Industrial Applications for 5-Isopropyl-thiazole-2-carboxylic acid ethyl ester (CAS 1179337-77-9)


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries

The 5-isopropylthiazole motif is a validated scaffold in kinase inhibitor discovery, as demonstrated by N-(5-isopropyl-thiazol-2-yl) isobutyramide, which exhibits equipotent inhibition of cdk5/p25 and cdk2/cyclin E (IC₅₀ ≈ 320 nM) [1]. The target compound serves as a key intermediate for the synthesis of 5-isopropylthiazole-2-carboxamides and related analogs for SAR studies targeting the ATP-binding pocket of cyclin-dependent kinases and potentially other therapeutically relevant kinases [2].

Chemical Biology: Generation of Diverse Amide Libraries via Carboxylic Acid Intermediate

Hydrolysis of the ethyl ester yields 5-isopropylthiazole-2-carboxylic acid (CAS 1179337-78-0), a versatile small molecule scaffold for amide coupling . This enables the rapid parallel synthesis of structurally diverse thiazole-containing compound libraries for phenotypic screening and target identification campaigns. The 5-isopropyl substitution provides a distinct lipophilicity and steric profile compared to methyl or unsubstituted analogs, expanding the chemical space accessible in screening collections .

Agrochemical Research: Intermediate for Novel Pesticide and Herbicide Development

Thiazole carboxylate esters are recognized as important intermediates in the synthesis of agrochemicals, including pesticides and herbicides, due to the diverse biological activities of the thiazole scaffold . The 5-isopropyl-substituted thiazole-2-carboxylic acid ethyl ester can be utilized as a building block for the development of novel crop protection agents with potentially improved physicochemical properties (e.g., lipophilicity for foliar uptake) compared to less substituted analogs [3].

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